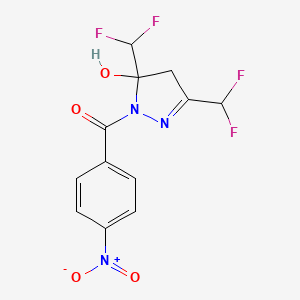![molecular formula C20H32N2O3 B6096956 1-{4-[(cyclopentylamino)methyl]-2-methoxyphenoxy}-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B6096956.png)
1-{4-[(cyclopentylamino)methyl]-2-methoxyphenoxy}-3-(1-pyrrolidinyl)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-[(cyclopentylamino)methyl]-2-methoxyphenoxy}-3-(1-pyrrolidinyl)-2-propanol, also known as carvedilol, is a beta-blocker medication used for the treatment of heart failure, hypertension, and angina. It was first developed by Searle Research and Development, and was approved by the FDA in 1995. Carvedilol is a highly effective medication that has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future applications.
作用機序
Carvedilol works by blocking the beta-adrenergic receptors in the heart, which reduces the heart rate and lowers blood pressure. It also has antioxidant properties, which help to protect the heart from damage caused by free radicals. Carvedilol has been shown to have a unique mechanism of action compared to other beta-blockers, making it an effective medication for the treatment of heart failure.
Biochemical and Physiological Effects:
Carvedilol has been shown to have a number of biochemical and physiological effects on the body. It reduces the heart rate and lowers blood pressure, which can help to improve heart function and reduce the risk of heart failure. It also has antioxidant properties, which help to protect the heart from damage caused by free radicals. In addition, 1-{4-[(cyclopentylamino)methyl]-2-methoxyphenoxy}-3-(1-pyrrolidinyl)-2-propanol has been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body.
実験室実験の利点と制限
Carvedilol has a number of advantages and limitations for lab experiments. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. However, it can be difficult to work with in the lab due to its complex synthesis method and potential toxicity. In addition, the use of 1-{4-[(cyclopentylamino)methyl]-2-methoxyphenoxy}-3-(1-pyrrolidinyl)-2-propanol in lab experiments requires careful consideration of dosage and potential side effects.
将来の方向性
There are a number of potential future directions for the study of 1-{4-[(cyclopentylamino)methyl]-2-methoxyphenoxy}-3-(1-pyrrolidinyl)-2-propanol. It has been shown to have potential therapeutic applications in a variety of medical conditions, such as Parkinson's disease, Alzheimer's disease, and cancer. In addition, there is ongoing research into the development of new formulations and delivery methods for this compound, which could improve its effectiveness and reduce potential side effects. Further research is also needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
合成法
The synthesis of 1-{4-[(cyclopentylamino)methyl]-2-methoxyphenoxy}-3-(1-pyrrolidinyl)-2-propanol involves a multistep process that includes the reaction of 4-(2-methoxyphenoxy)-2-butanol with cyclopentylmagnesium bromide, followed by the reaction of the resulting intermediate with pyrrolidine. The final product is obtained by the reduction of the intermediate with sodium borohydride. This synthesis method has been extensively studied and optimized for large-scale production.
科学的研究の応用
Carvedilol has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to be effective in the treatment of heart failure, hypertension, and angina. In addition, 1-{4-[(cyclopentylamino)methyl]-2-methoxyphenoxy}-3-(1-pyrrolidinyl)-2-propanol has been studied for its potential use in the treatment of other medical conditions, such as Parkinson's disease, Alzheimer's disease, and cancer.
特性
IUPAC Name |
1-[4-[(cyclopentylamino)methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O3/c1-24-20-12-16(13-21-17-6-2-3-7-17)8-9-19(20)25-15-18(23)14-22-10-4-5-11-22/h8-9,12,17-18,21,23H,2-7,10-11,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXKHHHKRUABOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2CCCC2)OCC(CN3CCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 3-[(2-cyanophenyl)amino]-3-oxopropanoate](/img/structure/B6096889.png)
![7-(2-chloro-5-methylbenzoyl)-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6096898.png)
![N-({[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)-2-methoxybenzamide](/img/structure/B6096902.png)

![2-(4-fluoro-2-methoxybenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6096913.png)
![methyl 1-{[3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-piperidinecarboxylate](/img/structure/B6096923.png)
![1-(3-fluorobenzyl)-4-{[5-methoxy-2-(1H-pyrazol-1-yl)benzyl]amino}-2-pyrrolidinone](/img/structure/B6096927.png)
![6-chloro-2-(5-ethyl-2-thienyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B6096933.png)
![7-fluoro-3-methyl-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B6096944.png)
![N-benzyl-N-{2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B6096946.png)
![3-(4-fluorophenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6096954.png)
![5-(3-hydroxybenzylidene)-2-[(3-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6096963.png)
